

# Application Notes and Protocols: Boc-MLF TFA in In Vivo Models of Inflammation

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## Compound of Interest

Compound Name: Boc-MLF TFA

Cat. No.: B8075239

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## Introduction

**Boc-MLF TFA** (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate salt) is a synthetic peptide that functions as a competitive antagonist for the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

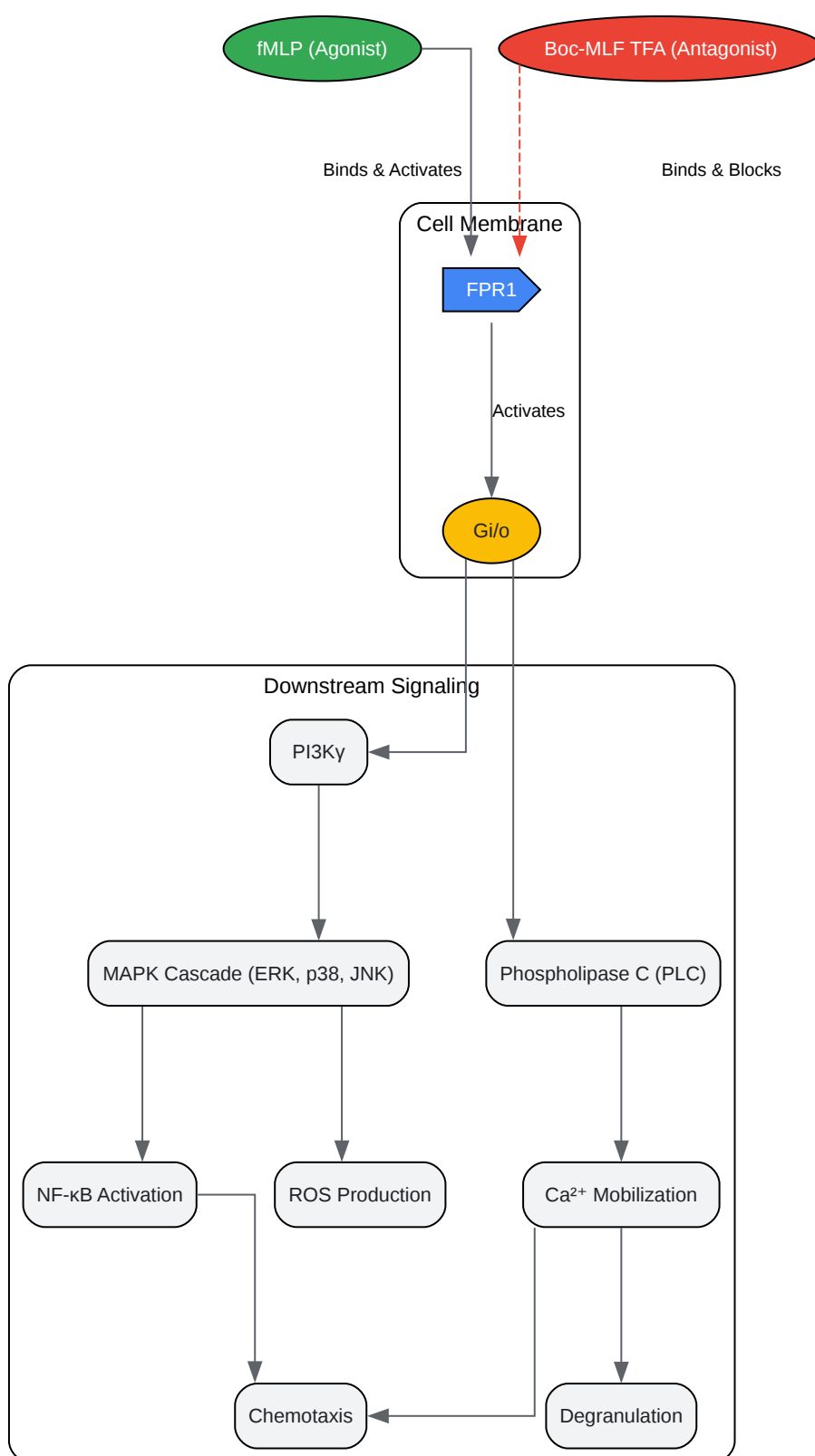
In the context of inflammation, the activation of FPR1 is a key event in the recruitment of neutrophils to the site of injury or infection. Therefore, antagonizing this receptor with **Boc-MLF TFA** presents a valuable strategy for studying the role of FPR1 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics. The trifluoroacetate (TFA) salt form is a common counter-ion for synthetic peptides, ensuring their stability and solubility. However, researchers should be aware that TFA itself can have biological effects and appropriate vehicle controls are essential in in vivo experiments.

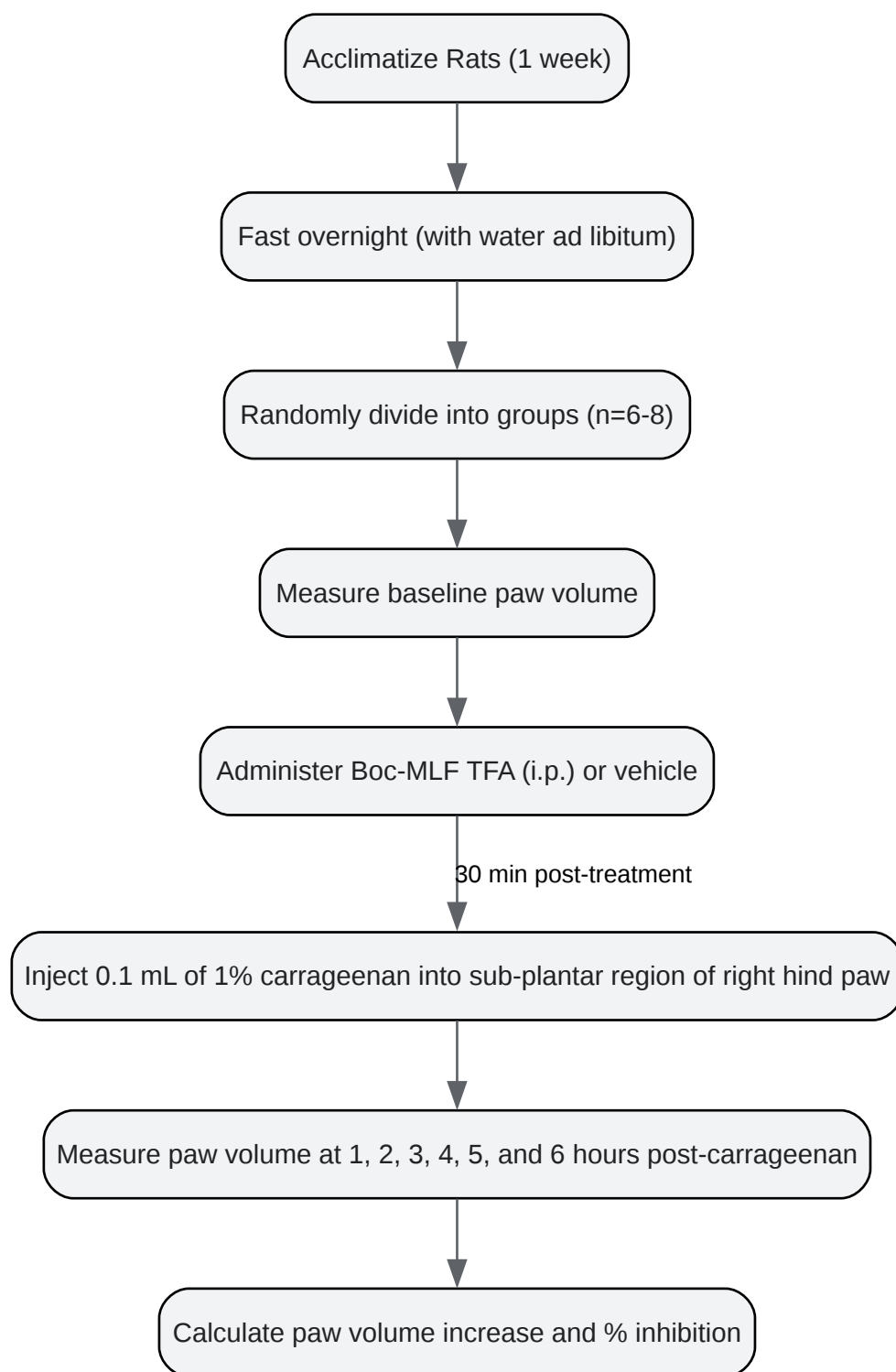
These application notes provide an overview of the utility of **Boc-MLF TFA** in preclinical in vivo models of acute inflammation, along with detailed experimental protocols.

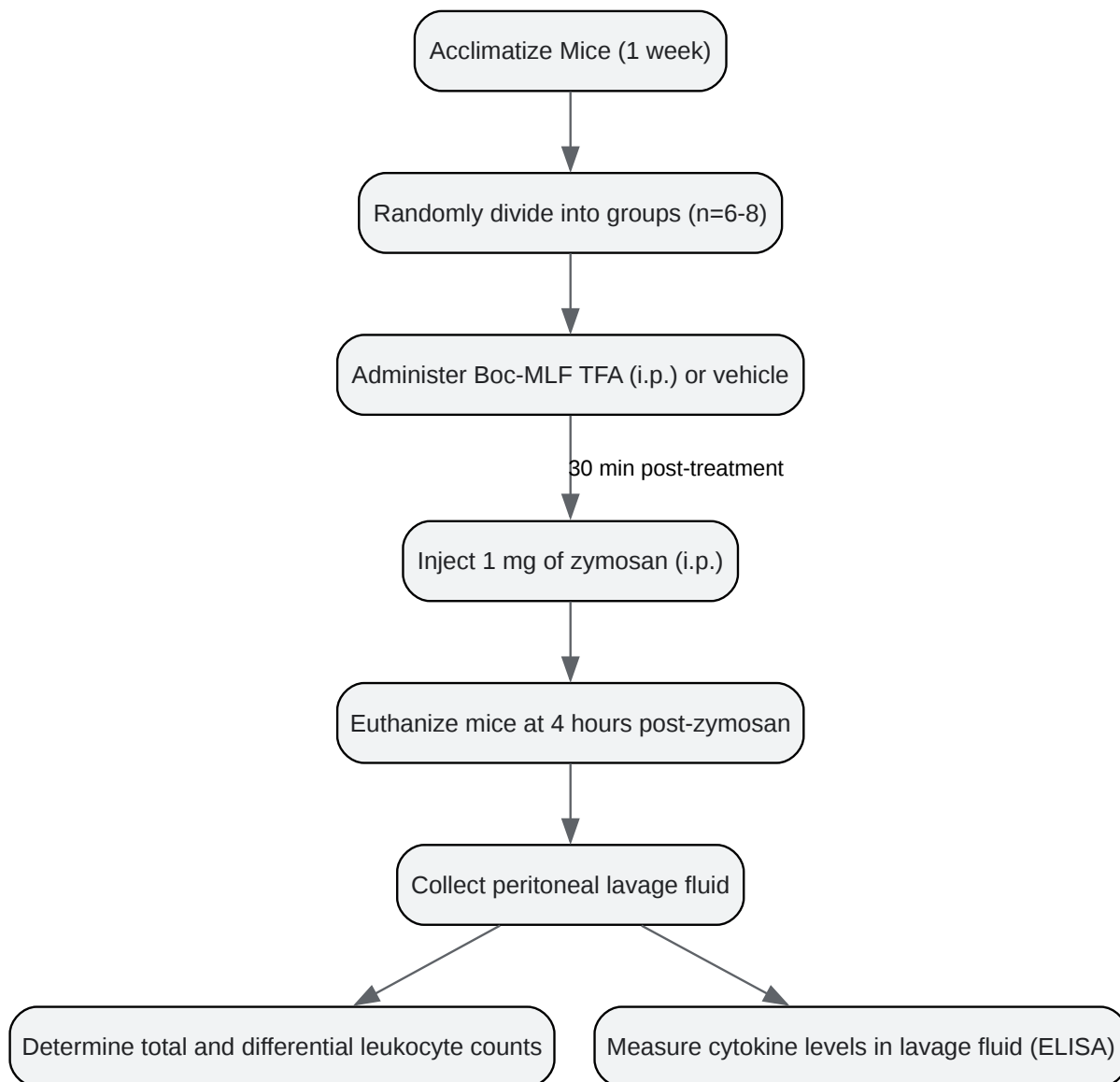
## Mechanism of Action

Boc-MLF competitively binds to FPR1, thereby preventing the binding of its natural agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). This blockade inhibits the downstream signaling cascade initiated by FPR1 activation.

## Signaling Pathway of FPR1 Activation and Inhibition by Boc-MLF







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